Crotoxyphos
Description
Context of Organophosphorus Compounds in Research
Organophosphorus compounds represent a vast and diverse class of chemicals that have garnered significant attention in academic research due to their wide-ranging applications. unibo.itfrontiersin.org These compounds, characterized by the presence of a phosphorus atom, are integral to various scientific disciplines, including medicinal chemistry, agriculture, and materials science. frontiersin.org In agriculture, they have been extensively used as insecticides, herbicides, and plant growth regulators. unibo.it A key area of research has been their mechanism of action, particularly as inhibitors of the enzyme acetylcholinesterase (AChE). oup.comtaylorandfrancis.com This inhibition disrupts the nervous system of insects, leading to their demise. medkoo.com The study of organophosphorus compounds also extends to their environmental fate, degradation pathways, and the development of methods for their detection. oup.com
Crotoxyphos (B1669631) fits within this context as a specific type of organophosphate insecticide. medkoo.comnih.gov Like many other organophosphorus compounds, its primary mode of action is the inhibition of acetylcholinesterase. taylorandfrancis.commedkoo.com Research on this compound, therefore, contributes to the broader understanding of how this class of chemicals interacts with biological systems at a molecular level.
Historical Trajectories of this compound Research
The initial research and development of this compound can be traced back to the mid-20th century. Patented in the early 1960s, its preparation was first described in literature from that period. Early research focused on its efficacy as an insecticide, particularly for external use on livestock to control pests like flies, ticks, and lice. epa.govresearchgate.net
A significant portion of historical research was dedicated to understanding its metabolism and degradation. Studies using radiolabeled this compound in animals like sheep and goats revealed that the compound undergoes hydrolytic fission and is primarily eliminated through urine. nih.gov Research from the 1970s further explored its degradation in various environments, noting that hydrolysis is more rapid in basic aqueous solutions and significantly faster in soil systems. epa.gov The chemical properties of this compound, such as its solubility in different solvents and its boiling point, were also characterized during this period. nih.govchemicalbook.com
Contemporary Significance of this compound in Scientific Inquiry
In more recent times, research on this compound has evolved, moving beyond basic efficacy and metabolism studies to more nuanced investigations. A notable area of contemporary research is the study of its enantioselective properties. Since this compound is a chiral compound, meaning it exists in two non-superimposable mirror-image forms (enantiomers), scientists have investigated whether these enantiomers exhibit different biological activities. oup.comresearchgate.net
Studies have shown that the enantiomers of this compound can have different potencies in inhibiting acetylcholinesterase. oup.comresearchgate.net For instance, research has indicated that the (+)-enantiomer is a more potent inhibitor of AChE in certain organisms both in vivo and in vitro, although the degree of selectivity can vary between species and testing conditions. oup.com This line of inquiry is crucial for understanding the environmental toxicology and specific mechanisms of action of chiral pesticides.
Furthermore, modern analytical techniques are being developed and applied to detect this compound and other pesticides. Research has explored the use of time-resolved fluorescence sensing as a method for the detection of this compound in water samples. researchgate.net These advanced analytical methods are vital for environmental monitoring and ensuring the responsible use of such compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylethyl 3-dimethoxyphosphoryloxybut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19O6P/c1-11(20-21(16,17-3)18-4)10-14(15)19-12(2)13-8-6-5-7-9-13/h5-10,12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXSILNSXNPGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C=C(C)OP(=O)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860022 | |
| Record name | O,O-Dimethyl O-[1-methyl-2-(1-phenylcarbethoxy)vinyl]phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326-12-5 | |
| Record name | 1-Phenylethyl 3-[(dimethoxyphosphinyl)oxy]-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,O-Dimethyl O-[1-methyl-2-(1-phenylcarbethoxy)vinyl]phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Structural Characterization Studies of Crotoxyphos
Chemical Synthesis Pathways and Methodologies for Crotoxyphos (B1669631)
The synthesis of this compound, a vinyl phosphate (B84403), is primarily achieved through the Perkow reaction. This reaction is a classic method for forming vinyl phosphates from the reaction of trialkyl phosphites with α-haloketones. pageplace.dewikipedia.org
One documented synthesis pathway for this compound involves a two-step process starting from 1-phenylethanol (B42297) and methyl acetoacetate (B1235776). epa.gov These are first reacted to form 1-phenylethyl acetoacetate. This intermediate is then chlorinated using a reagent such as sulfuryl chloride to produce α-chloro-1-phenylethyl acetoacetate. The final step is the reaction of this α-chloro ketone with trimethyl phosphite (B83602). The phosphite attacks the carbonyl carbon, leading to a rearrangement that eliminates a methyl chloride molecule and forms the enol phosphate structure of this compound. wikipedia.orgepa.gov The reaction favors the formation of the vinyl phosphate over the alternative Michaelis-Arbuzov product. pageplace.dechemeurope.com
An alternative methodology reported for the production of this compound involves the reaction of the sodium enolate of phenylethyl acetoacetate with dimethylchlorophosphate. epa.gov This method represents a direct phosphorylation of the enolate to yield the final product.
| Reaction Step | Starting Materials | Reagents | Key Intermediate / Product |
|---|---|---|---|
| Intermediate Formation | 1-Phenylethanol, Methyl acetoacetate | - | 1-Phenylethyl acetoacetate |
| Chlorination | 1-Phenylethyl acetoacetate | Sulfuryl chloride (SO₂Cl₂) | α-chloro-1-phenylethyl acetoacetate |
| Perkow Reaction | α-chloro-1-phenylethyl acetoacetate | Trimethyl phosphite ((CH₃O)₃P) | This compound |
Stereochemical Aspects and Isomerism of this compound
The chemical structure of this compound contains two distinct sources of isomerism: a carbon-carbon double bond and a chiral carbon center. This results in both geometric and optical isomers, each with potentially different biological activities. oup.comresearchgate.net
Geometric Isomerism: The presence of the butenoate double bond allows for the existence of (E) and (Z) geometric isomers. epa.govoup.com The insecticidally active isomer is the (E)-isomer, which is formally named this compound. epa.gov Technical grade preparations of the pesticide typically consist of a mixture of these isomers. Analytical methods, such as gas chromatography, must be capable of separating the (E) and (Z) isomers for accurate quantification of the active component. epa.gov
Optical Isomerism (Enantiomers): this compound possesses a chiral carbon atom in the α-methylbenzyl (1-phenylethyl) ester group. oup.comresearchgate.net This gives rise to a pair of enantiomers: (+)-Crotoxyphos and (-)-Crotoxyphos. Studies have shown that these enantiomers exhibit different levels of activity as acetylcholinesterase (AChE) inhibitors.
Research has revealed a notable difference in enantioselectivity between in vivo and in vitro conditions. In vivo studies with organisms like Daphnia magna and Japanese medaka showed that the (+)-enantiomer was 1.1 to 11 times more inhibitory to AChE than the (-)-enantiomer. oup.comnih.gov Conversely, in vitro assays using electric eel and human recombinant AChE found that the (-)-enantiomer was 1.6 to 1.9 times more active than the (+)-enantiomer. oup.comresearchgate.netnih.gov This reversal suggests that toxicodynamic processes such as metabolic biotransformation, uptake, or elimination within a living organism are also enantioselective. oup.comnih.gov The separation of these enantiomers for analytical and toxicological studies can be achieved using high-performance liquid chromatography (HPLC) with polysaccharide-based chiral stationary phases, such as CHIRALCEL OJ. researchgate.netnih.gov
| Isomer Type | Specific Isomers | Key Characteristic |
|---|---|---|
| Geometric | (E)-Crotoxyphos | The biologically active insecticide. epa.gov |
| (Z)-Crotoxyphos | Less active isomer present in technical mixtures. epa.gov | |
| Optical (Enantiomers) | (+)-Crotoxyphos | More potent AChE inhibitor in vivo. nih.gov |
| (-)-Crotoxyphos | More potent AChE inhibitor in vitro. oup.comresearchgate.net |
Advanced Derivatization Strategies for Analytical and Mechanistic Studies
The analysis and mechanistic understanding of this compound often rely on its degradation products, interactions with biological molecules, and specific analytical techniques. While chemical derivatization is a common strategy for enhancing the analyzability of some pesticides, this compound is a semivolatile compound that can often be analyzed directly by gas chromatography-mass spectrometry (GC-MS) without prior derivatization. epa.govnih.gov Advanced strategies therefore often focus on the study of its metabolites and enzymatic interactions.
Analysis via Metabolic Derivatives: For mechanistic studies, the focus is often on the derivatives formed through metabolism and environmental degradation. The primary metabolic pathways involve hydrolysis of the ester linkages. Major metabolites identified include dimethylphosphoric acid, 1-phenylethanol, and the deesterified 3-(dimethoxy phosphinyloxy) crotonic acid. epa.gov An enzyme isolated from soil was found to catalyze the hydrolysis of this compound to dimethyl phosphate and α-methylbenzyl 3-hydroxycrotonate. nih.govnih.gov The study of these breakdown products is crucial for understanding the compound's fate and mechanism of detoxification in biological systems. Analysis of these polar metabolites often requires techniques like liquid chromatography-mass spectrometry (LC-MS/MS) or GC-MS after a derivatization step (e.g., silylation) to make them volatile. nih.govrestek.comrestek.com
Probes for Mechanistic Studies: Advanced mechanistic studies have employed molecular modeling and spectroscopy to understand the interaction of this compound at a molecular level. In one such study, molecular docking was used to simulate the interaction between this compound and an alpha/beta fold hydrolase enzyme. frontiersin.org This in silico derivatization approach identified a potential catalytic triad (B1167595) of amino acid residues (Ser153-His277-Asp152) in the enzyme's binding pocket that interacts with the pesticide. frontiersin.org Such studies provide deep mechanistic insights into the enzymatic hydrolysis and detoxification of the compound. Furthermore, luminescent probes, such as europium complexes, have been developed for the detection of this compound, where binding interactions cause a detectable shift in fluorescence, offering a sensitive method for analytical and mechanistic interaction studies. smolecule.com
Biochemical and Molecular Mechanism Investigations of Crotoxyphos
Mechanism of Acetylcholinesterase Inhibition by Crotoxyphos (B1669631)
This compound exerts its biological effect primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. ontosight.aimedkoo.com AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), terminating the signal at cholinergic synapses. orst.edu By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to overstimulation of nerve and muscle fibers, which results in paralysis and death in target pests. ontosight.aiorst.edusmolecule.com
Molecular Interactions at the Enzyme Active Site
The active site of acetylcholinesterase contains two key regions: an anionic site and an esteratic site. wikipedia.org The initial binding of the acetylcholine substrate occurs at the anionic site, followed by hydrolysis at the esteratic site, which features a catalytic triad (B1167595) of amino acid residues, including serine, histidine, and glutamate. wikipedia.org
This compound, as an organophosphate, mimics the structure of acetylcholine and interacts with the esteratic site. The phosphorus atom of this compound covalently binds to the hydroxyl group of the serine residue in the active site. wikipedia.orgnih.gov This action, known as phosphorylation, forms a stable, covalent adduct that effectively deactivates the enzyme. nih.gov This prevents the enzyme from breaking down acetylcholine. orst.eduwikipedia.org
Research has shown that the interaction can be stereoselective, as this compound possesses a chiral carbon center. researchgate.netoup.com Studies comparing the enantiomers of this compound have demonstrated that the individual enantiomers can exhibit different potencies in their ability to inhibit AChE. In in vivo studies with the aquatic invertebrate Daphnia magna and the Japanese medaka fish, the (+)-enantiomer of this compound was found to be 1.1 to 11 times more inhibitory to AChE than the (-)-enantiomer. researchgate.netoup.com Conversely, in vitro tests using AChE from electric eels and recombinant human AChE showed the (-)-enantiomer to be 1.6 to 1.9 times more active than the (+)-enantiomer. oup.com This reversal suggests that toxicodynamic processes like uptake, biotransformation, or elimination may also be enantioselective. oup.com
Table 1: Enantioselectivity of this compound in Acetylcholinesterase (AChE) Inhibition This table summarizes the comparative inhibitory effects of this compound enantiomers from different studies.
| Assay Type | Organism/Enzyme Source | More Potent Enantiomer | Fold Difference | Reference |
|---|---|---|---|---|
| In Vivo | Daphnia magna (aquatic invertebrate) | (+)-Crotoxyphos | 1.1 - 11x | researchgate.net, oup.com |
| In Vivo | Japanese Medaka (Oryzias latipes) | (+)-Crotoxyphos | 1.1 - 11x | researchgate.net, oup.com |
| In Vitro | Electric Eel (Electrophorus electricus) AChE | (-)-Crotoxyphos | 1.6 - 1.9x | oup.com |
| In Vitro | Human Recombinant AChE | (-)-Crotoxyphos | 1.6 - 1.9x | oup.com |
Kinetics of Covalent Adduct Formation and Hydrolysis
The phosphorylation of the AChE active site serine by organophosphates like this compound is a quasi-irreversible reaction. wikipedia.org This forms a stable enzyme-inhibitor complex (covalent adduct) that renders the enzyme permanently non-functional. wikipedia.orgnih.gov
Following the initial covalent bond formation, a process known as "aging" can occur. This involves the loss of an alkyl group from the phosphoryl adduct, which further strengthens the bond between the organophosphate and the enzyme. epa.gov This "aged" complex is even more resistant to hydrolysis and reactivation. epa.gov
While the phosphorylated enzyme is very stable, the this compound molecule itself is susceptible to hydrolysis in aqueous environments. Its stability is pH-dependent. The half-life of this compound in aqueous solutions has been reported as 540 hours at pH 2, 410 hours at pH 6, and 180 hours at pH 9. epa.gov At a higher temperature of 100°F (38°C), the hydrolysis is faster, with a half-life of 87 hours at pH 1 and 35 hours at pH 9. nih.gov
Metabolic Fate and Biotransformation Pathways of this compound
Once absorbed by an organism, this compound undergoes biotransformation, primarily through metabolic pathways designed to detoxify and eliminate foreign compounds. epa.govneptjournal.com These processes mainly occur in the liver. neptjournal.com
Hydrolytic Fission Mechanisms
The primary mechanism for the breakdown of this compound in biological systems is hydrolytic fission. smolecule.comnih.gov This is a type of chemical cleavage where a water molecule breaks one or more chemical bonds. Specifically, it is a heterolytic fission process, where a covalent bond breaks unevenly, with one atom retaining both electrons from the bond to form a negative ion, while the other becomes a positive ion. savemyexams.comyoutube.com In this compound, hydrolysis targets the ester linkages, breaking the molecule into smaller, more water-soluble, and generally less toxic components that can be more easily excreted. smolecule.comepa.gov An enzyme isolated from soil has also been shown to catalyze the hydrolysis of this compound. nih.gov
Identification and Characterization of Primary Metabolites
Metabolic studies have identified several key breakdown products of this compound. The deesterified carboxylic acid of this compound is considered a minor metabolite with weak cholinesterase-inhibiting activity. epa.gov The major metabolites are significantly less toxic. epa.govepa.gov
Studies using ³²P-labeled this compound have been instrumental in identifying these metabolites in various animal models. smolecule.comepa.govnih.gov
Table 2: Primary Metabolites of this compound This table lists the identified metabolites resulting from the biotransformation of this compound.
| Metabolite Name | Notes | Reference |
|---|---|---|
| Dimethyl phosphoric acid | Principal metabolite found in urine, accounting for 60-90% of radioactivity in some studies. | smolecule.com, epa.gov, nih.gov |
| Monomethylphosphate | Identified as a product of hydrolytic fission. | smolecule.com, nih.gov, nih.gov |
| 3-(dimethoxyphosphinyloxy)crotonic acid | An important metabolite, appearing as 11% of metabolites after 3 hours in one study. | smolecule.com, epa.gov |
| Acetoacetic acid | Listed as a major metabolite. | epa.gov |
| α-methylbenzyl 3-hydroxycrotonate | Formed via hydrolysis by a soil-isolated enzyme. | nih.gov |
| Hydroxyethylbenzene | Listed as a major metabolite. | epa.gov |
Comparative Metabolic Studies Across Diverse Biological Systems
The metabolism of this compound has been examined in several mammalian species, revealing a generally consistent pattern of rapid metabolism and excretion.
Ruminants (Sheep, Goats, Cattle): Studies in lactating ewes and goats administered ³²P-labeled this compound showed that the compound is rapidly metabolized and eliminated, primarily through urine. smolecule.comnih.gov In ewes, 79% of the administered dose was eliminated in the urine within two days. nih.gov The principal urinary metabolite in both species was dimethyl phosphoric acid, which accounted for 61-90% of the radioactivity in urine. smolecule.comepa.govnih.gov Another significant metabolite was 3-(dimethoxyphosphinyloxy)crotonic acid. epa.gov Very small amounts of unchanged this compound were found in milk, consisting only of the beta-isomer. epa.govnih.gov
Rats: Studies in rats have also contributed to the understanding of this compound metabolism, with results generally aligning with those from other mammals showing cholinesterase depression at certain exposure levels. epa.gov
Pigs and Horses: These animals also exhibited cholinesterase depression following exposure, indicating absorption and metabolic interaction with the compound. epa.gov
Yeasts: The recombinogenic activity of this compound was studied in Saccharomyces cerevisiae. In the presence of metabolic activation systems from rat and hen livers (S9 fractions), the pesticide's activity was detoxified, indicating that these metabolic systems can effectively break down the compound. nih.gov
These comparative studies highlight that while the fundamental mechanism of action is consistent, the rates and specifics of metabolism and elimination can vary, contributing to differences in species sensitivity. food.gov.uk The general pathway across mammals involves absorption, hydrolytic breakdown into less toxic metabolites like dimethyl phosphoric acid, and rapid urinary excretion. epa.govnih.gov
Enantioselective Biochemical Interactions of this compound
This compound is a chiral organophosphate insecticide, meaning it exists as two stereoisomers, or enantiomers, designated as (+)-crotoxyphos and (-)-crotoxyphos. These enantiomers, while possessing identical chemical formulas and physical properties in an achiral environment, can exhibit significant differences in their interactions with biological systems, which are inherently chiral. Research into the enantioselective biochemical interactions of this compound has primarily focused on its primary target, the enzyme acetylcholinesterase (AChE).
Studies have demonstrated that the two enantiomers of this compound display different potencies in inhibiting AChE, and this enantioselectivity can vary depending on the species and whether the assessment is conducted in vivo (within a living organism) or in vitro (in a controlled laboratory setting).
In Vivo Acetylcholinesterase Inhibition
Investigations using whole organisms have revealed a clear enantioselectivity in the inhibitory action of this compound on AChE. In studies conducted on the aquatic invertebrate Daphnia magna and the Japanese medaka fish (Oryzias latipes), the (+)-enantiomer of this compound was found to be a more potent inhibitor of AChE than the (-)-enantiomer. oup.com For Daphnia magna, the (+)-enantiomer was over 11 times more inhibitory than the (-)-enantiomer. oup.com While a precise inhibitory concentration for the (-)-enantiomer in Japanese medaka could not be determined at the highest concentrations tested, the results still indicated that the (+)-enantiomer was the more active inhibitor. oup.com The racemic mixture, which contains equal parts of both enantiomers, generally showed an intermediate level of inhibition. oup.com
In Vitro Acetylcholinesterase Inhibition
Interestingly, the trend of enantioselectivity is reversed when the inhibition of AChE by this compound enantiomers is examined in vitro. In assays using purified AChE from the electric eel (Electrophorus electricus) (EE-AChE) and human recombinant AChE (HR-AChE), the (-)-enantiomer of this compound was observed to be slightly more active than the (+)-enantiomer. oup.com Specifically, the (-)-enantiomer was 1.6 times more inhibitory to EE-AChE and 1.9 times more inhibitory to HR-AChE than the (+)-enantiomer. oup.com However, the magnitude of this difference in the in vitro setting is notably smaller than the differences observed in the in vivo studies. oup.com
The following table summarizes the median inhibitory concentration (IC50) values for the enantiomers and the racemate of this compound against AChE from various sources. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: In Vivo and In Vitro Acetylcholinesterase IC50 Values for this compound Enantiomers
| Test System | Species/Source | Compound Form | IC50 (µg/L) in vivo | IC50 (µM) in vitro |
| In Vivo | Daphnia magna | (+)-Crotoxyphos | 1.13 | - |
| (-)-Crotoxyphos | 12.87 | - | ||
| Racemic this compound | 2.15 | - | ||
| In Vivo | Japanese Medaka (Oryzias latipes) | (+)-Crotoxyphos | 179.80 | - |
| (-)-Crotoxyphos | >320 | - | ||
| Racemic this compound | 237.90 | - | ||
| In Vitro | Electric Eel AChE (EE-AChE) | (+)-Crotoxyphos | - | 14.06 |
| (-)-Crotoxyphos | - | 8.95 | ||
| Racemic this compound | - | 7.46 | ||
| In Vitro | Human Recombinant AChE (HR-AChE) | (+)-Crotoxyphos | - | 1.17 |
| (-)-Crotoxyphos | - | 0.63 | ||
| Racemic this compound | - | 0.77 |
Data sourced from Nillos et al., 2007. oup.com
Environmental Dynamics and Degradation Studies of Crotoxyphos
Environmental Fate and Persistence in Environmental Compartments
The environmental fate of a pesticide is dictated by its physical and chemical properties and the biotic and abiotic processes it undergoes in the environment. researchgate.net For crotoxyphos (B1669631), its persistence is influenced by factors such as hydrolysis and degradation in soil.
Hydrolysis Kinetics in Aqueous Systems: pH Dependency
Hydrolysis is a significant degradation pathway for many organophosphate pesticides, and its rate is often dependent on the pH of the aqueous system. missouri.edu this compound readily undergoes hydrolysis, with the rate being more rapid in basic conditions compared to acidic or neutral environments. epa.gov
Studies have reported the half-life of this compound in aqueous systems at different pH levels. At an unspecified temperature, the half-life was 540 hours at pH 2, 410 hours at pH 6, and 180 hours at pH 9. epa.gov At a higher temperature of 38°C (100°F), the hydrolysis rate increased significantly, with a half-life of 87 hours at pH 1 and 35 hours at pH 9. epa.govnih.gov This demonstrates a clear trend of faster degradation with increasing alkalinity. epa.gov
Table 1: Hydrolysis Half-life of this compound at Different pH Levels
| pH | Temperature | Half-life (hours) |
| 1 | 38°C (100°F) | 87 epa.govnih.gov |
| 2 | Not specified | 540 epa.gov |
| 6 | Not specified | 410 epa.gov |
| 9 | Not specified | 180 epa.gov |
| 9 | 38°C (100°F) | 35 epa.govnih.gov |
Degradation Pathways and Rates in Soil Environments
In soil, the degradation of this compound is considerably faster than in aqueous systems alone, suggesting that microbial degradation plays a crucial role. missouri.eduepa.gov The degradation rate has been observed to be about two orders of magnitude faster in soil systems near neutral pH compared to aqueous systems at pH 6.0. epa.gov
The degradation of this compound has been evaluated in different soil types, showing variability in its persistence. The half-life of this compound was found to be 2.00 hours in nonsterilized Poygan silty clay loam, 5.50 hours in nonsterilized Kewaunee clay, and 71.0 hours in nonsterilized Ella loamy sand. epa.gov In sterilized samples of the same soils, the half-lives were slightly longer at 3.75, 6.00, and 77.0 hours, respectively, confirming the contribution of microbial activity to its breakdown. epa.gov The typical aerobic soil degradation half-life (DT₅₀) is reported as 1.5 days, classifying it as non-persistent. herts.ac.uk
Table 2: Degradation Half-life of this compound in Different Soil Types
| Soil Type | Condition | Half-life (hours) |
| Poygan silty clay loam | Nonsterilized | 2.00 epa.gov |
| Poygan silty clay loam | Sterilized | 3.75 epa.gov |
| Kewaunee clay | Nonsterilized | 5.50 epa.gov |
| Kewaunee clay | Sterilized | 6.00 epa.gov |
| Ella loamy sand | Nonsterilized | 71.0 epa.gov |
| Ella loamy sand | Sterilized | 77.0 epa.gov |
An enzyme capable of hydrolyzing this compound has been isolated from soil, further supporting the role of biological processes in its degradation. nih.gov This enzyme, identified in Chehalis clay loam, was found to hydrolyze this compound to dimethyl phosphate (B84403) and alpha-methylbenzyl 3-hydroxycrotonate. nih.gov
Identification of Environmental Degradation Products
The breakdown of this compound in the environment leads to the formation of several degradation products. Studies on its chemical breakdown in soil have identified dimethylphosphoric acid, cis-hydroxycrotonic acid, and 1-phenylethanol (B42297) as the final degradation products. epa.gov
Under alkaline hydrolysis conditions, dimethyl phosphate and 1-phenylethyl acetoacetate (B1235776) are reported as the predominant products. epa.gov The hydrolysis process involves the cleavage of the P-O-C and C-O-C bonds within the this compound molecule. epa.gov It has been noted that cleavage of the P-O-CH3 bonds is not environmentally significant. epa.gov
Biogeochemical Cycling and Transport Research
Biogeochemical cycles describe the movement of chemical elements through the Earth's various media, including the atmosphere, soil, water, and living organisms. libretexts.orgwikipedia.org Human activities can significantly alter these cycles. ucar.edu The transport of pesticides like this compound within these cycles is a key area of environmental research.
Investigating Environmental Transport Mechanisms
The movement of pesticides in the environment can occur through various mechanisms, including volatilization, runoff, and leaching. missouri.edu However, specific data on the environmental transport mechanisms of this compound is limited. epa.gov While its registration for use as a livestock insecticide has been canceled, understanding its potential for movement is still relevant for assessing historical contamination. nih.gov
Research Gaps in Bioaccumulation and Biomagnification Potential
A significant gap exists in the scientific literature regarding the bioaccumulation and biomagnification potential of this compound. epa.gov Bioaccumulation refers to the buildup of a substance in an organism, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. nih.govresearchgate.net There is no available data on this compound residues in water, air, or non-target plants, nor on its potential to accumulate in living organisms and magnify through the food web. epa.gov This lack of information is a critical area for future research to fully comprehend the environmental risks associated with this compound.
Advanced Analytical Methodologies for Crotoxyphos Detection and Quantification
Development of Spectroscopic and Luminescent Probes
Spectroscopic and luminescent probes offer a promising avenue for the rapid and sensitive detection of pesticides like Crotoxyphos (B1669631). These methods are predicated on the interaction between the target analyte and a specially designed molecular probe, which results in a measurable change in the probe's optical properties.
Europium (III) Complex-Based Sensing Strategies
Europium (III) complexes have emerged as effective luminescent probes for the detection of organophosphorus pesticides. ekb.eg These complexes exhibit characteristic luminescence that can be modulated by the presence of specific analytes.
One such strategy involves a luminescent Europium (III) complex with 7-Hydroxy-Coumarin-4-Acetic Acid as a ligand. ekb.eg This probe demonstrates a notable enhancement in luminescence upon the gradual addition of this compound. ekb.eg The interaction between the Europium complex and this compound has been characterized, with a calculated limit of detection (LOD) of 1.86 μM and a limit of quantitation (LOQ) of 6.19 μM. ekb.eg Thermodynamic analysis of the binding process indicates the nature of the interaction forces between the complex and the pesticide. ekb.eg
Another study utilized a europium-allyl-3-carboxycoumarin probe to detect this compound, among other pesticides. nih.gov This research highlights the versatility of Europium (III) complexes in developing sensing methods for various environmental contaminants. The inherent luminescent properties of these complexes, combined with the specific interactions with target molecules, form the basis of these sensitive detection strategies. smolecule.com
Applications of Time-Resolved Fluorescence in Detection
Time-resolved fluorescence (TRF) is a powerful technique that enhances the signal-to-noise ratio by discriminating the long-lived fluorescence of lanthanide complexes from the short-lived background fluorescence. This method has been successfully applied to the detection of this compound.
A study employing a europium-allyl-3-carboxycoumarin probe in microtiter plates utilized time-resolved fluorescence to investigate its interaction with this compound. nih.govdntb.gov.uascirp.org This approach led to the development of a direct determination method with a detection limit of 3.72 μmol/L for this compound. nih.gov The use of TRF allows for highly sensitive measurements, even in complex sample matrices like various types of water (tap, mineral, and wastewater), where background fluorescence can be a significant issue. nih.gov
The application of TRF in conjunction with luminescent probes represents a significant advancement in the field of pesticide analysis, offering both high sensitivity and selectivity. researchgate.net
Investigation of Quenching Mechanisms in Sensing
Understanding the mechanism by which a pesticide interacts with a fluorescent probe is crucial for the development and optimization of sensing methods. In the context of this compound detection, fluorescence quenching is a key mechanism.
Research has shown that the fluorescence of a europium-allyl-3-carboxycoumarin probe is quenched in the presence of this compound. researchgate.net Stern-Volmer studies conducted at different temperatures have revealed that the quenching mechanism for this compound is static. nih.gov Static quenching occurs when a non-fluorescent complex is formed between the fluorophore (the probe) and the quencher (this compound) in the ground state. rsc.org
A thermodynamic analysis of the interaction between the probe and this compound indicated that the reaction is spontaneous, as evidenced by a negative Gibbs free energy (ΔG). nih.gov The primary mechanisms responsible for fluorescence quenching include Förster resonance energy transfer (FRET), photoinduced electron transfer (PET), electron exchange (EE), and the inner filter effect (IFE). rsc.org
Chromatographic and Mass Spectrometric Techniques
Chromatographic and mass spectrometric methods are the cornerstones of modern analytical chemistry, providing robust and reliable quantification of pesticide residues. These techniques are widely used for the analysis of this compound in various samples.
Development of Multiresidue Analysis Methods
Multiresidue methods (MRMs) are designed for the simultaneous analysis of a large number of pesticides in a single run, which is highly efficient for routine monitoring. Gas chromatography (GC) and liquid chromatography (LC) are the primary separation techniques used in MRMs. primuslabs.com
The Pesticide Analytical Manual (PAM) published by the U.S. Food and Drug Administration (FDA) outlines multiresidue methods, although specific data on this compound recovery can be limited under certain standard conditions. epa.gov For instance, the general PAM method for organophosphate residues showed that this compound was not recovered from nonfatty foods using the standard Florisil column cleanup with ethyl ether/petroleum ether eluents. epa.gov However, a recovery of 86% was achieved using acetone (B3395972) as the eluting agent. epa.gov
Some multiresidue screening methods utilize GC coupled with mass spectrometry (GC/MS) for the analysis of over 300 different pesticides. phenomenex.com Specific multiresidue analysis methods have been developed and validated for unregistered pesticides, including this compound, in imported agricultural products. researchgate.net These methods often involve acetonitrile (B52724) extraction, liquid-liquid partitioning, and cleanup with solid-phase extraction (SPE) cartridges like Florisil. researchgate.net
Below is a table summarizing the findings of a multiresidue analysis method for unregistered pesticides in various food matrices.
| Parameter | Orange | Brown Rice | Banana |
| Limit of Quantification (LOQ) | 0.02–0.05 mg/kg | 0.02–0.05 mg/kg | 0.02–0.05 mg/kg |
| Linearity (R²) at 0.05–5 mg/L | > 0.99 | > 0.99 | > 0.99 |
| Recovery Rate | 70–120% | 70–120% | 70–120% |
| Relative Standard Deviation (RSD) | < 20% | < 20% | < 20% |
Table 1: Validation parameters of a multiresidue method for pesticide analysis. researchgate.net
Enhancement of Detection Sensitivity via Derivatization for LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific technique for pesticide analysis. However, for some compounds, the ionization efficiency in the MS source can be low, leading to suboptimal sensitivity. nih.govchromsoc.jp Chemical derivatization is a strategy employed to improve the detection characteristics of analytes. nih.govchromsoc.jp
Derivatization involves chemically modifying the target analyte to enhance its ionization efficiency and/or improve its chromatographic behavior. For organophosphorus acids, which are degradation products of pesticides like this compound, cationic derivatization has been shown to significantly enhance sensitivity in LC-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). mdpi.com
One study demonstrated that derivatizing organophosphorus acids with N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) increased the limits of identification by one to over two orders of magnitude. mdpi.com This approach allows for detection in the low parts-per-trillion (ppt) range. mdpi.com The derivatization not only improves sensitivity but can also introduce a fragmentable moiety suitable for selected reaction monitoring (SRM), further enhancing specificity. nih.gov While this specific derivatization agent has been applied to organophosphorus acids, the principle can be extended to enhance the detection of this compound and its metabolites.
Interferent Effects and Matrix Effects in Analytical Measurements
The accurate quantification of this compound is significantly challenged by the presence of interferents and the inherent complexity of sample matrices. restek.com Matrix effects are defined as the alteration (suppression or enhancement) of an analyte's response due to the influence of co-eluting, unresolved compounds from the sample matrix. researchgate.net This phenomenon is particularly prominent in modern analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and can compromise the precision and accuracy of quantitative results. restek.comresearchgate.net
Interferent effects arise from contaminants in solvents, reagents, glassware, or other sample processing hardware, which can introduce artifacts or elevate the baseline in analytical readouts. epa.gov In gas chromatography (GC), for instance, elemental sulfur can interfere with the determination of organophosphorus compounds when using a flame photometric detector (FPD). epa.gov Furthermore, certain compounds may co-elute with this compound, making their individual quantification difficult. For example, on certain GC columns, this compound has been observed to co-elute with the pesticide Phosphamidon. epa.gov The use of nitrogen-containing detectors can also be subject to interference from other nitrogenous compounds, such as triazine herbicides. epa.gov
The nature of the sample matrix itself is a primary source of analytical challenges. Complex matrices, such as tea, cocoa, grains, and soil, contain high levels of endogenous components like fats, pigments, and other phytochemicals. lcms.cz These components can cause significant matrix effects, negatively impacting the detection and quantification of pesticide residues. lcms.cz For example, when analyzing this compound residues, a preliminary washing step is often employed to remove water-soluble interferences before analysis by methods such as cholinesterase inhibition. epa.gov
Strategies to mitigate these effects are crucial for reliable analysis. One common approach is the use of matrix-matched calibration, where calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. restek.com This helps to compensate for signal suppression or enhancement caused by the matrix. restek.com Additionally, advanced sample clean-up techniques, such as solid-phase extraction (SPE), are employed to remove a significant portion of interfering matrix components before instrumental analysis. lcms.cz
The table below summarizes potential interferents and their effects on this compound analysis.
| Interferent/Source | Analytical Technique(s) Affected | Effect | Reference |
| Phosphamidon | Gas Chromatography (GC) | Co-elution with this compound, complicating quantification. | epa.gov |
| Elemental Sulfur | Gas Chromatography with Flame Photometric Detection (GC-FPD) | Interference with the determination of organophosphorus compounds. | epa.gov |
| Triazine Herbicides | Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) | Interference due to nitrogen content. | epa.gov |
| Water-Soluble Compounds | General (e.g., Cholinesterase inhibition assays) | Non-specific interference; can be removed by washing. | epa.gov |
| Anions and Cations | Luminescence-based Probes | Potential to interfere with the detection signal in water and soil samples. | ekb.egnih.gov |
| Complex Matrix Components (fats, pigments) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Signal suppression or enhancement, affecting accuracy. | restek.comlcms.cz |
Biosensor and Electrochemical Approaches to this compound Detection
In response to the need for rapid, sensitive, and cost-effective pesticide detection, significant research has focused on developing biosensor and electrochemical methods. nih.govbenthamscience.com These approaches often leverage the inherent toxicity of organophosphates, which inhibit key enzymes like acetylcholinesterase (AChE), for detection purposes. nih.gov
Electrochemical techniques have proven effective for the analysis of electroactive organic compounds like pesticides. Methods such as voltammetry and amperometry can be used for both mechanistic studies and quantitative analysis. A specific electroanalytical method using differential pulse polarography has been developed for the determination of this compound, along with other organophosphates, in complex matrices like grains and soils.
Biosensors, which integrate a biological recognition element with a physical transducer, offer high specificity and sensitivity. benthamopen.commdpi.com Enzyme-based biosensors are particularly relevant for organophosphates. nih.gov The most common principle is the measurement of AChE inhibition; the presence of this compound reduces the enzyme's activity, which can be monitored by an electrochemical or optical transducer. nih.govbenthamopen.com To enhance performance, nanomaterials like carbon nanotubes and metal nanoparticles are often incorporated into the sensor design to improve signal amplification and biomolecule immobilization. benthamscience.commdpi.com
Beyond inhibition-based sensors, other innovative approaches have been developed. A time-resolved fluorescence sensing method using a europium-allyl-3-carboxycoumarin probe has been successfully applied for the direct determination of this compound in various water samples. nih.gov Furthermore, advanced sensor arrays capable of performing fingerprint analysis have been constructed to discriminate between multiple organophosphorus pesticides, including this compound, even at very low concentrations. mdpi.com
The table below details various biosensor and electrochemical methods developed for this compound detection.
| Method/Sensor Type | Principle | Matrix | Limit of Detection (LOD) | Reference |
| Differential Pulse Polarography | Electrochemical Reduction | Grains, Soils | Not Specified | |
| Time-Resolved Fluorescence Probe | Luminescence Quenching | Tap, Mineral, and Waste Water | 3.72 µmol/L | nih.gov |
| Sensor Array | Fingerprint Analysis (LDA) | Not Specified | 1 ng/mL | mdpi.com |
| Acetylcholinesterase (AChE) Biosensors | Enzyme Inhibition | General | Varies by design | ekb.egnih.gov |
Future Research Directions and Unexplored Avenues in Crotoxyphos Studies
Emerging Technologies for Enhanced Crotoxyphos (B1669631) Analysis
The detection and quantification of this compound, an organophosphate insecticide, are critical for environmental monitoring and ensuring food safety. hpc-standards.com While traditional methods like gas chromatography (GC) have been recommended for residue analysis in animal tissues and milk, future research is increasingly focused on more advanced and sensitive technologies. epa.gov
Emerging spectroscopic technologies, such as surface-enhanced Raman spectroscopy (SERS), surface plasmon resonance (SPR), and fluorescence spectroscopy, offer significant advantages, including high sensitivity and the potential for real-time monitoring. mdpi.com These methods are favorable for the trace detection of persistent organic pollutants like this compound. mdpi.com For instance, a time-resolved fluorescence sensor using a europium-allyl-3-carboxycoumarin probe has been developed for the detection of this compound, among other pesticides, in water samples. researchgate.net This method demonstrated a detection limit of 3.72 μmol/L for this compound. researchgate.net
Furthermore, biosensor technology, including those based on enzymes, nano-immunoassays, and fluorescent biosensors, is a promising area for on-site and rapid detection. mdpi.com Organophosphorus hydrolase (OPH), an enzyme that can hydrolyze organophosphates, is a particularly attractive component for biosensors designed to detect this class of pesticides. entomoljournal.com The development of multifunctional nanozymes also presents a novel approach for both the degradation and detection of organophosphorus pesticides, including this compound. mdpi.com A sensor array utilizing nanozymes has demonstrated the ability to perform fingerprint analysis for eight different organophosphorus pesticides, including this compound, at concentrations as low as 1 ng mL−1. mdpi.com
Compound-specific isotope analysis (CSIA) is another advanced diagnostic tool that can quantify the degradation of organic pollutants like pesticides and provide insights into their reaction mechanisms without needing to identify all transformation products. rsc.org Although its application in studying the photodegradation of pesticides is still in its early stages, it holds potential for future this compound research. rsc.org
Interactive Table: Emerging Analytical Technologies for Pesticide Detection
| Technology | Principle | Advantages | Example Application for Organophosphates |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High accuracy and well-established. mdpi.com | Recommended for this compound residue analysis in animal tissues and milk. epa.gov |
| Fluorescence Spectroscopy | Measures fluorescence from a sample after excitation with light. | High sensitivity and rapid. mdpi.commdpi.com | A europium-coumarin probe detected this compound with a 3.72 μmol/L limit. researchgate.net |
| Biosensors | Use biological components (e.g., enzymes, antibodies) to detect specific substances. | Potential for on-site, rapid, and highly specific detection. mdpi.com | OPH-based biosensors for detecting p-Nitrophenyl substituted organophosphates. entomoljournal.com |
| Nanozymes | Nanomaterials with enzyme-like characteristics. | High catalytic activity and stability. mdpi.com | Sensor array for fingerprint analysis of eight organophosphates, including this compound. mdpi.com |
| Compound-Specific Isotope Analysis (CSIA) | Measures isotopic ratios of elements within a compound to track degradation. | Quantifies degradation and elucidates reaction mechanisms. rsc.org | Studied for photodegradation of a limited number of pesticides. rsc.org |
Novel Strategies for Mitigating Pest Resistance to Organophosphates
The evolution of insecticide resistance in pest populations is a significant challenge to effective pest management. ahdb.org.uk For organophosphates like this compound, which act by inhibiting acetylcholinesterase (AChE), several resistance mechanisms have been identified. frontiersin.org Future research is focused on developing novel strategies to overcome or mitigate this resistance.
Understanding Resistance Mechanisms:
Pests have developed several ways to resist organophosphates:
Target-site resistance: Mutations in the gene encoding AChE can make the enzyme less sensitive to the insecticide. pjoes.com This is a common mechanism in pests like Myzus persicae and Drosophila melanogaster. pjoes.comnih.gov
Metabolic resistance: Pests may produce larger quantities or more efficient forms of detoxification enzymes, such as esterases and cytochrome P450s, which break down the insecticide before it can reach its target site. ahdb.org.ukfrontiersin.org
Penetration resistance: Modifications to the insect's outer cuticle can slow the absorption of the insecticide. irac-online.org
Behavioral resistance: Insects may develop behaviors to avoid contact with the insecticide. irac-online.org
Innovative Mitigation Strategies:
To combat these resistance mechanisms, researchers are exploring several innovative approaches:
Insecticide Rotation and Mosaic Applications: Rotating insecticides with different modes of action or applying a variety of insecticides simultaneously can decrease selection pressure and slow the development of resistance. wikifarmer.com
Genomics and Molecular Tools: Advances in genomics allow for the identification of resistance genes and the development of DNA-based tools to monitor resistance in pest populations. wikifarmer.com This information can inform more targeted and effective control strategies.
Development of Biopesticides and Reduced-Risk Insecticides: Research into naturally derived pesticides and other "environmentally friendly" biocides is ongoing, with the aim of providing alternatives to conventional chemical insecticides. whiterose.ac.ukmdpi.com
Genetic Control Methods: Techniques such as gene editing and the sterile insect technique are being explored as ways to manage pest populations without relying on traditional insecticides. mdpi.com
Integrated Pest Management (IPM): IPM strategies combine various control methods, including biological, cultural, and chemical approaches, to minimize reliance on any single tactic and reduce the selection pressure for resistance. wikifarmer.comnih.gov This holistic approach is considered a cornerstone of sustainable pest management. nih.gov
Interactive Table: Mechanisms of Pest Resistance to Organophosphates
| Resistance Mechanism | Description | Examples |
| Target-Site Resistance | The insecticide's target site in the pest is genetically modified, preventing the insecticide from binding effectively. irac-online.org | Mutations in the acetylcholinesterase (AChE) enzyme in various insect species. frontiersin.orgpjoes.com |
| Metabolic Resistance | The pest detoxifies or destroys the insecticide at a faster rate due to increased levels or efficiency of metabolic enzymes. irac-online.org | Overproduction of esterases and cytochrome P450 enzymes in aphids and other pests. ahdb.org.ukfrontiersin.org |
| Penetration Resistance | The pest's outer cuticle is altered to slow down the absorption of the insecticide into its body. irac-online.org | Often occurs in conjunction with other resistance mechanisms, enhancing their effects. irac-online.org |
| Behavioral Resistance | The pest develops behaviors to avoid exposure to the insecticide, such as moving away from sprayed areas. irac-online.org | Reported for several classes of insecticides, including organophosphates. irac-online.org |
Integrated Approaches for Understanding Environmental Interactions
The environmental fate and impact of this compound are influenced by a complex interplay of chemical, physical, and biological factors. Future research necessitates integrated approaches to fully comprehend these interactions and their ecological consequences.
This compound is known to undergo hydrolysis, a reaction that is more rapid in basic solutions. epa.gov It can also be subject to oxidation and photodegradation under certain environmental conditions, which contributes to its breakdown. smolecule.com The contamination of water sources and potential harm to non-target species, such as aquatic organisms and beneficial insects, are significant environmental concerns. hpc-standards.comontosight.ai
To better understand and mitigate these impacts, future studies are moving towards a more holistic, ecosystem-based framework for environmental risk assessment. cefic-lri.org This approach considers not just the direct toxicity of a chemical but also its indirect effects on ecosystem services and community-level interactions. cefic-lri.orgnoaa.gov By developing species-specific conceptual models during the problem-formulation phase of risk assessment, a more comprehensive picture of the potential effects of pesticides like this compound can be achieved. noaa.gov
The use of sentinel species, like the peregrine falcon, can provide valuable insights into the bioaccumulation and biomagnification of environmental contaminants through the food web. mdpi.com This approach helps in monitoring the broader ecological implications of pesticide use. mdpi.com
Furthermore, understanding the interactions between pesticides and the plant-microbe-insect continuum is a growing area of research. nih.gov The microbial communities associated with plants can influence host resistance to pests and may play a role in the degradation of pesticides in the environment. nih.gov For example, soil microbes have been shown to degrade organophosphate insecticides. acs.org
Future research should aim to integrate these different levels of analysis—from molecular degradation pathways to ecosystem-wide effects—to develop a comprehensive understanding of the environmental interactions of this compound. This will enable the development of more sustainable agricultural practices and more effective environmental protection strategies. europa.eu
Computational and Modeling Studies in this compound Research
In silico approaches, including computational modeling and docking studies, are becoming increasingly valuable tools in pesticide research. nih.gov These methods offer a rational approach to understanding the mode of action of pesticides, predicting their interactions with biological molecules, and elucidating mechanisms of resistance. nih.gov
For organophosphates like this compound, molecular docking studies can be used to investigate their binding to the active site of acetylcholinesterase (AChE), their primary target. researchgate.net By modeling the interaction between the pesticide and the enzyme, researchers can gain insights into the structural basis of its inhibitory activity. researchgate.net Furthermore, computational methods can be used to study how mutations in AChE, which confer resistance, affect the binding of the insecticide. mdpi.comnih.gov
Computational studies have also been employed to investigate the enantioselective inhibition of AChE by chiral organophosphates, including this compound. researchgate.net this compound has a chiral center, and studies have shown that the enantiomers can have different biological activities. researchgate.netherts.ac.uk A flexible molecular docking approach can help to understand the different binding modes of the enantiomers and inform the development of pharmacophore models. researchgate.net
In addition to studying target-site interactions, computational models are being used to predict the metabolic fate of pesticides. nih.gov For example, docking studies can predict the binding of a pesticide to metabolic enzymes like cytochrome P450s, providing insights into potential metabolic resistance mechanisms. nih.gov
Density Functional Theory (DFT) and molecular docking are also being used for in silico toxicity assessments of organophosphates. biorxiv.org These methods can determine the electronic properties and reactivity of the compounds and explore their binding affinity with proteins like human serum albumin, which can provide insights into their potential toxicological effects. biorxiv.org
The integration of these computational approaches with experimental data from molecular biology and structural biology holds great promise for accelerating the design of new, more effective, and safer pesticides, as well as for developing strategies to combat insecticide resistance. nih.govdntb.gov.ua
Q & A
Q. What are the primary analytical methods for detecting and quantifying Crotoxyphos in environmental samples?
this compound detection typically employs chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its organophosphate structure and low environmental persistence. Method validation should include recovery studies in matrices like soil and water, with calibration curves spanning 0.1–100 µg/L to ensure sensitivity . For trace analysis, derivatization (e.g., using acetone as a solvent) may enhance detection limits .
Q. What is the known mechanism of toxicity for this compound in non-target organisms?
this compound inhibits acetylcholinesterase (AChE) activity, leading to acetylcholine accumulation in synaptic junctions, which disrupts neuromuscular function. Studies on aquatic invertebrates (e.g., Daphnia magna) show 48-hour LC₅₀ values ranging from 2.5–5.0 µg/L, indicating high acute toxicity. Researchers should measure AChE activity in tissue homogenates using Ellman’s assay, with controls for temperature and pH variations .
Q. How do environmental factors (e.g., pH, temperature) influence this compound degradation?
Hydrolysis is the primary degradation pathway, accelerated in alkaline conditions (pH > 8). Half-life (t₁/₂) decreases from ~30 days (pH 5) to <7 days (pH 9). Photodegradation studies require UV light exposure (290–400 nm), with degradation products (e.g., 3-hydroxy-cis-crotonate derivatives) identified via high-resolution MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound across species?
Discrepancies often arise from metabolic differences (e.g., cytochrome P450 activity in mammals vs. insects). To address this:
- Conduct comparative metabolomics to identify species-specific metabolites.
- Use in vitro assays (e.g., hepatic microsomes) to simulate metabolic pathways.
- Apply toxicokinetic modeling to extrapolate data between taxa, accounting for body mass and enzyme efficiency .
Q. What experimental design considerations are critical for long-term ecotoxicological studies of this compound?
- Chronic exposure models : Use sublethal concentrations (1–10% of LC₅₀) over 60–90 days to assess reproductive and developmental effects.
- Multi-generational studies : Monitor F1 and F2 offspring for resistance development.
- Environmental realism : Simulate field conditions (e.g., intermittent dosing) rather than static lab exposures.
- Data normalization : Include biomarkers like glutathione-S-transferase (GST) to control for interspecies variability .
Q. How can researchers address gaps in understanding this compound' interaction with co-occurring pollutants (e.g., heavy metals)?
Synergistic/antagonistic effects require factorial experimental designs :
- Test binary mixtures (e.g., this compound + Cd) at environmentally relevant ratios.
- Measure interactive toxicity indices (e.g., additive index = 1.0 for strict additivity).
- Use transcriptomic tools (RNA-seq) to identify shared stress-response pathways (e.g., oxidative stress genes) .
Q. What methodologies are recommended for validating this compound metabolites in biological samples?
- Synthetic standards : Prepare metabolites (e.g., dimethyl phosphate derivatives) via esterification reactions and confirm structures via NMR and FTIR .
- Stable isotope labeling : Use ¹³C-labeled this compound to track metabolite formation in vivo.
- High-resolution mass spectrometry : Apply fragmentation patterns (e.g., m/z 314.27 → 98.06 for phosphate ions) to distinguish isomers .
Methodological Challenges and Solutions
Q. How should researchers handle low recovery rates in this compound extraction from complex matrices?
- Matrix-matched calibration : Prepare standards in homogenized sample matrices (e.g., soil) to correct for ion suppression.
- Solid-phase extraction (SPE) : Use C18 cartridges with acetone:hexane (3:7) elution.
- Quality control : Spike samples with deuterated analogs (e.g., this compound-d₆) to monitor extraction efficiency .
Q. What statistical approaches are robust for analyzing dose-response relationships in this compound toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
